REACTION_CXSMILES
|
[O:1]([C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=1)[C:11](O)=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.S(Cl)([Cl:19])=O.Cl.S(=O)=O>>[O:1]([C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][CH:16]=1)[C:11]([Cl:19])=[O:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
200 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(C(=O)O)C=CC1
|
Name
|
|
Quantity
|
105 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The flask was fitted with a magnetic stirring bar
|
Type
|
CUSTOM
|
Details
|
(or mechanical stirring bar for larger quantity preparation) and a reflux condenser with calcium chloride drying tube
|
Type
|
CUSTOM
|
Details
|
which was attached to an exit tube
|
Type
|
CUSTOM
|
Details
|
leading to a gas absorption trap
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated on a heating mantle cautiously at first until a brownish-green solution
|
Type
|
CUSTOM
|
Details
|
was obtained (about 11/2 hours)
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was then heated gently for an additional 11/2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
The resulting brown solution was then cooled
|
Type
|
DISTILLATION
|
Details
|
excessive thionyl chloride was distilled off at 40° C
|
Type
|
ADDITION
|
Details
|
To the resulting oil was added toluene (75 mL)
|
Type
|
CUSTOM
|
Details
|
the solution was evaporated
|
Type
|
CUSTOM
|
Details
|
to remove a small amount of thionyl chloride
|
Type
|
ADDITION
|
Details
|
Addition and evaporation of toluene (75 mL)
|
Type
|
DISSOLUTION
|
Details
|
The resulting acid chloride was then dissolved in 100 mL of tetrahydrofuran (THF dried over molecular sieves 3A)
|
Type
|
CUSTOM
|
Details
|
ready to use freshly for reaction
|
Name
|
|
Type
|
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(C(=O)Cl)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |